molecular formula C12H18N2 B12909328 Pyrrolidine, 3-(ethylamino)-1-phenyl-, L- CAS No. 30764-69-3

Pyrrolidine, 3-(ethylamino)-1-phenyl-, L-

Cat. No.: B12909328
CAS No.: 30764-69-3
M. Wt: 190.28 g/mol
InChI Key: SUKLAXLXOKENAK-NSHDSACASA-N
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Description

(S)-N-Ethyl-1-phenylpyrrolidin-3-amine is a chiral compound belonging to the class of substituted pyrrolidines. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a phenyl group attached to the pyrrolidine ring. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Ethyl-1-phenylpyrrolidin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-phenylpyrrolidin-3-one.

    Reductive Amination: The 1-phenylpyrrolidin-3-one undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the ethyl group to the nitrogen atom.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.

Industrial Production Methods

In an industrial setting, the production of (S)-N-Ethyl-1-phenylpyrrolidin-3-amine may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.

    Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and consistency of the (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Ethyl-1-phenylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can further modify the pyrrolidine ring or the phenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

    N-Oxides: Formed through oxidation reactions.

    Reduced Derivatives: Resulting from reduction reactions.

    Substituted Pyrrolidines: Produced via nucleophilic substitution reactions.

Scientific Research Applications

(S)-N-Ethyl-1-phenylpyrrolidin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-N-Ethyl-1-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-N-Ethyl-1-phenylpyrrolidin-3-amine: The enantiomer of the compound with different spatial arrangement.

    N-Methyl-1-phenylpyrrolidin-3-amine: A similar compound with a methyl group instead of an ethyl group.

    1-Phenylpyrrolidin-3-amine: The parent compound without the ethyl substitution.

Uniqueness

(S)-N-Ethyl-1-phenylpyrrolidin-3-amine is unique due to its specific chiral configuration, which can result in distinct biological activity and selectivity compared to its enantiomer and other similar compounds.

Properties

CAS No.

30764-69-3

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

(3S)-N-ethyl-1-phenylpyrrolidin-3-amine

InChI

InChI=1S/C12H18N2/c1-2-13-11-8-9-14(10-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3/t11-/m0/s1

InChI Key

SUKLAXLXOKENAK-NSHDSACASA-N

Isomeric SMILES

CCN[C@H]1CCN(C1)C2=CC=CC=C2

Canonical SMILES

CCNC1CCN(C1)C2=CC=CC=C2

Origin of Product

United States

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